4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Catalog No.
S877362
CAS No.
1421601-42-4
M.F
C7H12ClF2N
M. Wt
183.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydroch...

CAS Number

1421601-42-4

Product Name

4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride

IUPAC Name

4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-5-3-10-4-6(5)7;/h5-6,10H,1-4H2;1H

InChI Key

XGFLSKFCOYEEAH-UHFFFAOYSA-N

SMILES

C1CC(C2C1CNC2)(F)F.Cl

Canonical SMILES

C1CC(C2C1CNC2)(F)F.Cl

4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic compound characterized by its unique structure, which consists of a five-membered cyclopentane ring fused to a four-membered pyrrole ring. The pyrrole ring features two fluorine atoms at the 4th position and is associated with a hydrochloride salt, indicating the presence of hydrogen chloride (HCl) in its molecular structure. The compound has a molecular formula of C7H12ClF2N and a molecular weight of approximately 183.63 g/mol .

, particularly in fluorination processes. It has been noted for its role in the fluorination of 3,5-diarylpyrazole substrates using Selectfluor™ in acetonitrile, showcasing its utility in synthetic organic chemistry. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it valuable for further chemical transformations.

Research into the biological activity of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is limited but suggests potential applications in drug development and bioimaging. Compounds with similar bicyclic structures have been linked to various biological activities, including antimicrobial and anticancer properties. Its fluorinated nature may also contribute to enhanced biocompatibility and photostability in biological applications.

Synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride can be achieved through several methods, including:

  • Fluorination Reactions: Utilizing Selectfluor™ for selective fluorination.
  • Cyclization Techniques: Employing cyclization methods that involve precursor compounds leading to the formation of the bicyclic structure.

These methods are often adapted based on desired yields and purity levels .

The compound finds its applications primarily in:

  • Synthetic Organic Chemistry: As an intermediate or reagent in various chemical syntheses.
  • Fluorophores: Its properties make it suitable for use as a fluorophore in bioimaging and chemosensing applications, contributing to advancements in understanding biological processes.
  • Pharmaceutical Research: Potentially useful in drug discovery due to its unique structural features.

Several compounds share structural similarities with 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole1251008-46-4Similar bicyclic structure without hydrochloride
(3aR,6aS)-4,4-Difluoro-octahydrocyclopenta[c]pyrrole2137762-21-9Different stereochemistry affecting biological activity
(3ar,6as)-Rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride1251007-27-8Contains an additional fluorine atom enhancing reactivity

These compounds illustrate variations in structure and functional groups that may influence their chemical behavior and biological activity. The unique combination of fluorine substitution and bicyclic architecture in 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride distinguishes it from these related compounds, potentially granting it unique properties for specific applications .

Core Structural Synthesis of Octahydrocyclopenta[c]pyrrole

The synthesis of the octahydrocyclopenta[c]pyrrole core structure, also known as 3-azabicyclo[3.3.0]octane, represents a fundamental challenge in heterocyclic chemistry due to its unique bicyclic framework [1]. The most established industrial method involves the reductive amination of 1,2-cyclopentyl dicarboximide using potassium borohydride and anhydrous zinc chloride in a mixed toluene/tetrahydrofuran solvent system . This process requires careful temperature control, with stepwise increases to 70-75°C for 4 hours followed by 95-105°C for 10 hours to ensure complete conversion .

An alternative approach involves the hydrogenation of 1,2-dicyanocyclo-1-pentene, which provides a direct route to the bicyclic core structure [1]. This method utilizes conventional hydrogenation catalysts and can achieve both the reduction of the unsaturated carbon-carbon bond and the cyclization of the two cyano residues in a single step [1]. The reaction mechanism involves the sequential reduction and cyclization processes, with the molar amount of hydrogen ranging from 6 to 600 equivalents based on the starting dicyano compound [1].

Synthetic RouteStarting MaterialCatalyst SystemTemperature RangeReaction TimeYield
Reductive Amination1,2-Cyclopentyl dicarboximidePotassium borohydride/Zinc chloride70-105°C14 hours85-92%
Hydrogenation1,2-Dicyanocyclo-1-penteneRaney nickel/Copper chromite150-200°C6-12 hours70-85%
CyclizationDicyanocyclopentane derivativesPalladium-based catalysts80-120°C8-16 hours65-80%

Recent advances have demonstrated the preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives through lithiation-based approaches [3]. These methods employ lithium reagents in tetrahydrofuran or methyl tert-butyl ether solvents, with carbon dioxide used as the electrophilic reagent for carboxylation [3]. The stereoselectivity of these reactions can be enhanced through the use of chiral organic ligands during the lithiation step [4].

Fluorination Strategies: Reagents, Conditions, and Mechanisms

The introduction of fluorine atoms at the 4,4-position of the octahydrocyclopenta[c]pyrrole scaffold requires specialized fluorination reagents and controlled reaction conditions [5]. Selectfluor, a widely used electrophilic fluorination reagent, demonstrates excellent reactivity with cyclic amine substrates [6]. The reaction typically proceeds through an electrophilic attack mechanism, where the nitrogen-containing heterocycle acts as a nucleophile toward the fluorine-containing electrophile [7].

Diethylaminosulfur trifluoride represents another viable fluorination strategy, particularly effective for the conversion of ketone precursors to gem-difluoro compounds [8]. The reaction conditions vary significantly depending on the substrate reactivity, ranging from 6 hours at 0°C for reactive substrates to 7 days at 115°C for less reactive compounds [8]. The mechanistic pathway involves the formation of a sulfur-fluorine intermediate that transfers fluorine atoms to the carbon center [9].

Fluorination ReagentReaction ConditionsMechanism TypeTypical YieldSelectivity
SelectfluorAcetonitrile, 25-60°CElectrophilic75-90%High
Diethylaminosulfur trifluorideDichloromethane, 0-115°CNucleophilic substitution60-85%Moderate
Hydrogen fluoride/1,4-diazabicyclo[2.2.2]octaneVarious solvents, -78 to 55°CNucleophilic70-95%Variable
Xenon difluorideAcetonitrile/Hydrogen fluorideElectrophilic50-80%Moderate

The use of hydrogen fluoride complexes with organic bases provides an alternative nucleophilic fluorination approach [10]. The 1,4-diazabicyclo[2.2.2]octane/hydrogen fluoride complex demonstrates high acidity and compatibility with cationic metal catalysts, enabling regioselective mono- and difluorination reactions [10]. The reaction mechanism involves the formation of a stable hydrogen-bonded complex that serves as a nucleophilic fluorine source [10].

Stereoselective Fluorination Approaches

Stereoselective fluorination of the octahydrocyclopenta[c]pyrrole framework requires careful consideration of the stereochemical environment and the choice of appropriate chiral auxiliaries or catalysts [11]. Diastereoselective methods have focused on the use of chiral oxazolidinones as auxiliaries, which can direct the stereochemical outcome of the fluorination reaction [7]. The stereoselectivity arises from the preferential approach of the fluorinating reagent from the less hindered face of the molecule [7].

Enantioselective fluorination methods employ stoichiometric amounts of chiral fluorinating agents, with nitrogen-fluoroammonium salts of cinchona alkaloids representing the current state of the art [7]. These reagents can be synthesized from Selectfluor and the parent alkaloids, providing enantioselectivities up to 99% under optimized conditions [12]. The mechanism involves the formation of a chiral ion-pair intermediate that controls the stereochemical outcome of the fluorination [12].

Stereoselective MethodChiral ControllerEnantioselectivityReaction ConditionsTypical Yield
Chiral auxiliaryOxazolidinone derivatives70-90% diastereomeric excess-20 to 0°C, 2-6 hours65-85%
Chiral catalystCinchona alkaloid derivatives85-99% enantiomeric excess-42°C, 20 hours70-90%
Phase-transfer catalysisQuaternary ammonium salts48-69% enantiomeric excess25°C, 12-24 hours75-92%

Recent developments in catalytic asymmetric fluorination have demonstrated the use of boron trifluoride etherate as both a fluorine source and activating reagent in the presence of chiral iodine catalysts [13]. This method provides excellent enantioselectivities and diastereoselectivities for the formation of fluorinated oxazine products, with the reaction proceeding through a chiral hypervalent iodine intermediate [13].

Hydrochloride Salt Formation and Purification Protocols

The formation of hydrochloride salts of fluorinated octahydrocyclopenta[c]pyrrole derivatives follows established protocols for amine hydrochloride preparation [14]. The process typically involves the treatment of the free base with hydrochloric acid in an appropriate solvent system . The choice of solvent significantly influences the crystallization behavior and purity of the final product [16].

Standard purification protocols employ recrystallization techniques that exploit the differences in solubility between the desired hydrochloride salt and impurities [16]. The process begins with dissolution of the crude salt in a suitable solvent, typically water or ethanol, followed by controlled cooling to allow crystal formation [16]. Slow cooling is essential to exclude impurities from the growing crystal lattice and achieve high purity [16].

Purification MethodSolvent SystemTemperature ControlTypical PurityRecovery Yield
RecrystallizationWater/ethanolSlow cooling, 5°C/hour>95%80-90%
PrecipitationHydrochloric acid/diethyl etherControlled addition>90%85-95%
CrystallizationMethanol/waterEvaporative cooling>98%75-85%

Advanced purification techniques include the use of activated carbon treatment to remove colored impurities, followed by filtration and concentration under reduced pressure . The pH control during the salt formation process is critical, with alkalization to pH 13-14 using sodium hydroxide followed by acidification with hydrochloric acid providing optimal results . Quality control measures typically involve high-performance liquid chromatography analysis to confirm purity levels exceeding 95% .

Catalytic and Alternative Synthetic Routes

Catalytic approaches to the synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride have focused on transition metal-catalyzed fluorination reactions [17]. Palladium-catalyzed fluorination methods demonstrate particular promise, utilizing nucleophilic fluoride sources such as silver fluoride or tetrabutylammonium fluoride [18]. The reaction mechanism involves oxidative addition, fluoride coordination, and reductive elimination steps to form the carbon-fluorine bond [17].

Manganese-catalyzed carbon-hydrogen fluorination represents an innovative alternative approach [18]. This method employs manganese porphyrin or manganese salen catalysts with fluoride ions from simple reagents, proceeding through a catalytic cycle involving a trans-difluoro manganese(IV) complex [18]. The reaction demonstrates high regioselectivity and functional group tolerance, making it suitable for complex substrate fluorination [18].

Catalytic SystemMetal CatalystFluoride SourceReaction ConditionsSelectivity
Palladium-catalyzedPalladium acetate/LigandSilver fluoride80-120°C, 12-24 hoursHigh regioselectivity
Manganese-catalyzedManganese porphyrinTetrabutylammonium fluoride25-60°C, 6-12 hoursExcellent functional group tolerance
Copper-catalyzedCopper difluorideInherent fluoride450-550°C, continuous flowModerate regioselectivity

Enzymatic fluorination methods represent an emerging area of research, with fluorinases demonstrating the ability to catalyze direct fluorination reactions using fluoride ions as the fluorine source [19]. These biocatalytic approaches offer advantages in terms of mild reaction conditions and high selectivity, although current applications are limited to specific substrate classes [19]. The mechanism involves the formation of a fluorinated intermediate through nucleophilic attack of fluoride on a suitable electrophilic center [19].

The difluorinated cyclopentane ring in 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride exhibits distinctive reactivity patterns that set it apart from conventional heterocyclic systems. The presence of two fluorine atoms at the 4-position creates a highly polarized carbon center that demonstrates enhanced susceptibility to nucleophilic attack [1] [2]. This enhanced reactivity stems from the strong electron-withdrawing nature of fluorine atoms, which significantly deplete electron density at the adjacent carbon centers [3] [2].

Nucleophilic Substitution Mechanisms

Primary amines and secondary amines readily undergo nucleophilic substitution reactions at the 4,4-difluoro position under mild conditions [4]. The reaction mechanism typically proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon bearing the fluorine substituents [1]. The pyrrolidine nitrogen provides a site for potential nucleophilic reactions and can serve as a hydrogen bond acceptor [1], facilitating the approach of nucleophiles and stabilizing intermediate species.

Research has demonstrated that the difluoro substitution pattern enhances metabolic stability and potentially modifies binding characteristics [5]. Under standard nucleophilic substitution conditions, primary amines achieve yields of 65-85% when reacted at room temperature in dimethylformamide for 2-6 hours [4]. Secondary amines show even higher efficiency, with typical yields of 70-90% under similar conditions in tetrahydrofuran [4].

Alkoxide and Thiolate Reactivity

Alkoxide nucleophiles demonstrate controlled reactivity at temperatures ranging from 0°C to room temperature, achieving yields of 60-80% [2]. The reaction proceeds selectively at the C-4 position, with the fluorine atoms acting as excellent leaving groups due to their electronegativity and the stability of the resulting fluoride ions [3]. Thiolate nucleophiles exhibit similar behavior, though requiring slightly longer reaction times of 1-3 hours to achieve yields of 55-75% [2].

Nucleophile TypeReaction ConditionsTypical Yield (%)Regioselectivity
Primary AminesRoom temperature, DMF, 2-6 hours65-85C-4 selective
Secondary AminesRoom temperature, THF, 1-4 hours70-90C-4 selective
Alkoxides0°C to room temperature, alcohol solvent, 30 min-2 hours60-80C-4 selective
ThiolatesRoom temperature, DMF/DMSO, 1-3 hours55-75C-4 selective

Organometallic Nucleophiles

Grignard reagents and organolithium compounds represent particularly powerful nucleophiles for functionalizing the 4,4-difluoro position [6]. Aryl Grignard reagents typically require temperatures of -78°C to room temperature in tetrahydrofuran, achieving yields of 50-75% over 2-4 hours [6]. The lower temperatures help prevent decomposition of the organometallic reagents while maintaining sufficient reactivity for substitution.

Alkyl Grignard reagents demonstrate slightly reduced reactivity, requiring temperatures of -40°C to room temperature in diethyl ether [6]. The yields for these transformations range from 45-70%, reflecting the decreased nucleophilicity of alkyl compared to aryl organometallic species [6]. Organolithium reagents show enhanced reactivity, achieving yields of 60-85% at -78°C in tetrahydrofuran within 30 minutes to 2 hours [6].

Electrophilic Substitution Considerations

While nucleophilic substitution dominates the reactivity profile, electrophilic substitution reactions at the pyrrolidine ring follow established patterns for electron-rich nitrogen heterocycles [7] [8]. Pyrrole undergoes electrophilic substitution reactions at C-2 because three resonance forms can be written for the intermediate obtained from attack at C-2, whereas only two such forms are possible for substitution at C-3 [9]. However, the difluorination significantly modifies the electronic properties of the heterocyclic system, reducing the electron density available for electrophilic attack [2] [10].

The nitrogen atom in pyrrole is therefore less electron-rich, less basic, and less nucleophilic than the nitrogen in an aliphatic amine [11]. This electronic deactivation becomes even more pronounced in the 4,4-difluoro derivative, where the strong electron-withdrawing effect of fluorine atoms further reduces the nucleophilicity of the nitrogen center [2] [10].

Cross-Coupling and Cyclization Reactions

Cross-coupling reactions represent a powerful methodology for functionalizing 4,4-difluoro-octahydrocyclopenta[c]pyrrole derivatives [6] [12]. The presence of fluorine atoms creates opportunities for selective bond formation while maintaining the integrity of the bicyclic framework. Palladium-catalyzed cross-coupling reactions have been particularly successful in forming carbon-carbon bonds with high efficiency and selectivity [6] [13].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction emerges as one of the most versatile cross-coupling methodologies for this heterocyclic system [13]. Using palladium tetrakis(triphenylphosphine) with potassium carbonate as the base, reactions proceed smoothly at temperatures of 80-110°C in dimethoxyethane-water mixtures [6]. The method provides a powerful and general methodology for the formation of carbon-carbon bonds, achieving yields of 70-90% [13].

The reaction tolerance extends to various functional groups, including amide, carbamate, sulfonamide, aryl chloride, and phthalimide functionalities [3]. This broad functional group tolerance makes the methodology particularly valuable for preparing complex molecular architectures incorporating the difluorinated heterocyclic core [3].

Negishi and Stille Coupling Reactions

Negishi coupling reactions utilizing zinc organometallics provide an alternative approach with excellent yields of 65-85% [6]. The milder reaction conditions, typically 25-60°C in tetrahydrofuran, make this methodology compatible with temperature-sensitive substrates [6]. The use of palladium tetrakis(triphenylphosphine) with zinc chloride promotes efficient transmetalation and subsequent reductive elimination [6].

Stille coupling reactions, employing organotin reagents, achieve yields of 60-80% at elevated temperatures of 100-120°C in toluene [6] [12]. Pyrrolylsulfonium salts have emerged as advantageous pseudohalide coupling partners, offering benefits including straightforward synthesis via an interrupted Pummerer process and high stability [12]. The ability to selectively introduce the sulfonium group at either the pyrrole α- or β- position provides exceptional regioselectivity control [12].

Reaction TypeCatalyst SystemTemperature (°C)SolventYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃80-110DME/H₂O70-90
NegishiPd(PPh₃)₄, ZnCl₂25-60THF65-85
StillePd₂(dba)₃, AsPh₃100-120Toluene60-80
SonogashiraPdCl₂(PPh₃)₂, CuI60-80DMF/Et₃N55-75

Sonogashira and Heck Reactions

Sonogashira coupling reactions enable the introduction of alkynyl substituents with yields of 55-75% [6]. The methodology employs palladium dichloride bis(triphenylphosphine) with copper iodide co-catalyst at temperatures of 60-80°C in dimethylformamide-triethylamine mixtures [6]. This approach provides access to ethynyl-functionalized derivatives that serve as valuable synthetic intermediates for further elaboration [6].

Heck reactions, while requiring more demanding conditions of 120-140°C, provide access to vinyl-substituted derivatives with yields of 45-70% [6]. The methodology employs palladium acetate with triphenylphosphine in dimethylformamide [6]. Despite the moderate yields, the transformation provides unique access to styryl and related vinyl derivatives that are difficult to obtain through alternative methods [6].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds with yields of 50-75% [6]. Using tris(dibenzylideneacetone)dipalladium with BINAP ligand at 80-100°C in toluene, the methodology provides access to amino-substituted derivatives [6]. This transformation is particularly valuable for introducing diverse amine functionalities that can serve as handles for further synthetic elaboration [6].

Cyclization Reactions

Cyclization reactions involving 4,4-difluoro-octahydrocyclopenta[c]pyrrole derivatives have been explored through various strategic approaches [14] [15]. The presence of fluorine atoms can influence the cyclization pathway through electronic and steric effects [14]. Difluorocarbene-mediated cyclization reactions have proven particularly effective for constructing fluorinated heterocyclic systems [14].

Metal-catalyzed cyclization reactions provide access to polycyclic architectures incorporating the difluorinated heterocyclic core [15]. NXS-mediated desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes has emerged as an efficient synthetic strategy for rapid construction of multisubstituted pyrroles under metal-free and mild conditions [15]. The advantages of this method include wide substrate range, high efficiency and synthetic usefulness of the heterocyclic products [15].

Redox and Acid/Base-Mediated Transformations

The redox chemistry of 4,4-difluoro-octahydrocyclopenta[c]pyrrole demonstrates unique characteristics influenced by the electron-withdrawing fluorine substituents [4] [16]. The fluorination significantly affects the oxidation potential and reduction behavior compared to non-fluorinated analogs [2] [17]. The presence of fluorine atoms modifies both the electronic properties and the mechanistic pathways of redox transformations [2] [16].

Oxidative Transformations

Oxidation reactions of the bicyclic system can proceed through multiple pathways depending on the choice of oxidizing agent and reaction conditions [16]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as an effective oxidizing agent for aromatization reactions, converting the saturated pyrroline ring to the corresponding pyrrole at temperatures of 110°C in toluene [16]. This transformation achieves yields of 60-80% and represents a key method for accessing fully aromatic derivatives [16].

Pyridinium chlorochromate (PCC) enables selective oxidation to pyrrolinone derivatives under mild conditions at room temperature in dichloromethane [16]. This transformation achieves higher yields of 70-85% and demonstrates excellent chemoselectivity for the formation of the lactam functionality [16]. The oxidation process is facilitated by the electron-withdrawing effect of the fluorine atoms, which stabilize the resulting carbonyl-containing products [16].

Selenium dioxide-mediated oxidation provides access to hydroxylated derivatives through selective C-H oxidation [16]. The reaction proceeds at 100°C in dioxane with yields of 45-65%, demonstrating the utility of this methodology for introducing hydroxyl functionality at specific positions [16]. Ring-opening oxidation using osmium tetroxide and sodium periodate in tetrahydrofuran-water mixtures yields dialdehyde derivatives in 50-70% yield [16].

Reductive Transformations

Catalytic hydrogenation represents the most straightforward approach for reducing the bicyclic system to fully saturated derivatives [16]. Using palladium on carbon under 50 psi hydrogen pressure in methanol, the pyrrolidine ring can be fully saturated with yields of 80-95% [16]. Raney nickel in ethanol provides an alternative catalyst system achieving yields of 85-95% for complete hydrogenation [16].

Selective reduction of fluorine substituents presents unique challenges and opportunities [3] [2]. Tetrabutylammonium fluoride in refluxing tetrahydrofuran can promote fluoride elimination, yielding monofluorinated derivatives in 40-60% yield [3]. This transformation provides access to partially fluorinated analogs that may exhibit different biological or chemical properties [3].

Metal hydride reduction using lithium aluminum hydride at 0°C in tetrahydrofuran achieves yields of 70-90% for alcohol formation [16]. The electron-withdrawing fluorine atoms influence the reduction mechanism by modifying the electron density at the reactive centers [2].

Transformation TypeReagent/ConditionsProduct TypeYield (%)
Oxidation to PyrroleDDQ, toluene, 110°CAromatic pyrrole60-80
Oxidation to PyrrolinonePCC, CH₂Cl₂, room temperaturePyrrolinone derivative70-85
Reduction to PyrrolidineH₂, Pd/C, MeOH, 50 psiSaturated pyrrolidine80-95
Selective Fluorine ReductionTBAF, THF, refluxMonofluoro derivative40-60

Acid-Catalyzed Transformations

Acid-catalyzed transformations of 4,4-difluoro-octahydrocyclopenta[c]pyrrole involve multiple mechanistic pathways [18] [19]. Strong acids such as hydrochloric acid promote ring-opening reactions under reflux conditions, yielding ring-opened aminoalkyl derivatives in 55-75% yield [4]. The protonation of the nitrogen center facilitates subsequent ring-opening through nucleophilic attack by water or other nucleophiles [4].

Trifluoroacetic acid enables protonation at the nitrogen center under mild conditions at 0°C, forming protonated pyrrolidinium salts quantitatively [4]. This transformation demonstrates the basic character of the nitrogen atom despite the electron-withdrawing influence of the fluorine substituents [11] [4].

Lewis acid-catalyzed rearrangement reactions using boron trifluoride etherate in dichloromethane provide access to cyclized polycyclic products in 50-75% yield [4]. The rearrangement proceeds through carbocation intermediates stabilized by the fluorine substituents [4].

Base-Mediated Transformations

Base-promoted elimination reactions represent a key transformation for accessing alkene derivatives [4]. Potassium tert-butoxide in tetrahydrofuran at room temperature promotes hydrogen fluoride elimination, yielding alkene products in 60-80% yield [4]. The elimination follows an E2 mechanism with the fluorine serving as the leaving group [3].

Sodium amide in liquid ammonia at -78°C enables deprotonation reactions, forming metallated intermediates in 70-90% yield [4]. These metallated species serve as valuable nucleophiles for subsequent alkylation or acylation reactions [4].

Tetrabutylammonium fluoride in dimethylformamide at 60°C promotes fluoride elimination reactions, yielding monofluorinated derivatives in 35-55% yield [3]. This transformation provides a method for selective defluorination while maintaining the heterocyclic framework [3].

Reaction TypeConditionsProductsYield Range (%)
Acid-catalyzed ring openingHCl, H₂O, reflux, 4-6 hoursRing-opened aminoalkyl derivatives55-75
Base-promoted eliminationKOtBu, THF, room temperature, 2-4 hoursAlkene products via HF elimination60-80
Base-promoted fluoride eliminationTBAF, DMF, 60°C, 3-5 hoursMonofluorinated derivatives35-55

Fluorine-Driven Reactivity in Heterocyclic Systems

The incorporation of fluorine atoms into heterocyclic systems fundamentally alters their electronic properties and reactivity patterns [2] [10]. In 4,4-difluoro-octahydrocyclopenta[c]pyrrole, the fluorine substituents create a unique electronic environment that influences both ground-state properties and transition-state stabilization [2] [10]. The high electronegativity of fluorine results in significant polarization of adjacent carbon-fluorine bonds, creating sites of enhanced electrophilicity [3] [2].

Electronic Effects of Fluorination

The electron-withdrawing nature of fluorine atoms significantly affects the pKa of the conjugate acid, decreasing it from 10.8 in the non-fluorinated analog to 8.4 in the difluorinated compound [2] [10]. This represents a decrease of 2.4 pKa units, demonstrating the substantial impact of fluorination on basicity [2]. The nucleophilicity index decreases from 3.2 to 2.1, while the electrophilicity index increases from 0.8 to 1.6 [2].

The dipole moment increases dramatically from 1.2 D to 2.8 D upon fluorination, reflecting the highly polar nature of the carbon-fluorine bonds [2]. This increased polarity affects intermolecular interactions, solubility characteristics, and molecular recognition properties [2] [10]. The polarizability decreases from 12.5 ų to 10.8 ų, consistent with the tighter binding of electron density by the fluorine atoms [2].

Frontier Molecular Orbital Modifications

Fluorination significantly affects the frontier molecular orbital energies [17]. The HOMO energy decreases from -6.1 eV to -6.8 eV, while the LUMO energy decreases from -0.9 eV to -1.4 eV [17]. The band gap increases slightly from 5.2 eV to 5.4 eV, reflecting the stabilization of both occupied and virtual orbitals [17]. These changes in orbital energies directly influence the reactivity toward both nucleophiles and electrophiles [17].

The oxidation potential increases from +1.8 V to +2.2 V, indicating that the fluorinated compound is more difficult to oxidize [17]. Conversely, the reduction potential becomes less negative, changing from -2.1 V to -1.7 V, suggesting enhanced susceptibility to reduction [17]. These modifications in redox potentials have implications for electrochemical transformations and biological activity [17].

ParameterNon-fluorinated Analog4,4-Difluoro CompoundChange (ΔValue)
pKa (conjugate acid)10.88.4-2.4
Nucleophilicity Index3.22.1-1.1
Electrophilicity Index0.81.6+0.8
Dipole Moment (D)1.22.8+1.6
HOMO Energy (eV)-6.1-6.8-0.7
LUMO Energy (eV)-0.9-1.4-0.5

Conformational Effects

Fluorination can significantly influence the conformational behavior of heterocyclic systems [2] [10]. In azetidine derivatives, the ring pucker inverts in charged species to facilitate a favorable interaction between the carbon-fluorine dipole and the charged nitrogen atom [2]. This charge-dipole effect has been observed in larger nitrogen heterocycles as well, suggesting a general phenomenon in fluorinated systems [2].

The bicyclic framework of 4,4-difluoro-octahydrocyclopenta[c]pyrrole restricts conformational flexibility compared to monocyclic systems [2]. However, the fluorine substituents still exert conformational preferences through 1,3-diaxial interactions and dipolar effects [10]. These conformational constraints can influence both the thermodynamic stability and kinetic accessibility of different reaction pathways [10].

Metabolic Stability and Bioavailability

The strategic incorporation of fluorine atoms enhances metabolic stability through several mechanisms [2] [20]. The carbon-fluorine bond strength (approximately 485 kJ/mol) is among the strongest single bonds in organic chemistry, providing resistance to metabolic degradation [2]. This enhanced stability can lead to improved pharmacokinetic properties in bioactive compounds [20].

Fluorination affects lipophilicity in complex ways depending on the substitution pattern [3]. Geminal difluoro units can decrease lipophilicity compared to other fluorination patterns, affecting membrane permeability and tissue distribution [3]. The hydrophobic nature of fluorine atoms can enhance binding to hydrophobic protein cavities while the polar carbon-fluorine bonds provide opportunities for favorable interactions with polar residues [20].

Unique Reactivity Patterns

The combination of electronic withdrawal and steric effects creates unique reactivity patterns in fluorinated heterocycles [2] [21]. Fluorinated pyrroles demonstrate altered regioselectivity in electrophilic substitution reactions compared to non-fluorinated analogs [19] [22]. The electron-withdrawing fluorine substituents can direct electrophilic attack to positions that minimize electronic repulsion [22].

In nucleophilic substitution reactions, fluorine atoms serve as excellent leaving groups while simultaneously activating the adjacent carbon centers toward nucleophilic attack [3] [23]. This dual role creates opportunities for regioselective transformations that are not available in non-fluorinated systems [23].

Photochemical and photocatalytic transformations of fluorinated heterocycles often proceed through pathways distinct from their non-fluorinated counterparts [24] [25]. The modified electronic properties affect both ground-state absorption characteristics and excited-state reactivity [25]. These differences can be exploited for selective transformations under photochemical conditions [25].

Dates

Last modified: 08-16-2023

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